N-(2-acetylphenyl)butanamide
Description
N-(2-Acetylphenyl)butanamide is an amide derivative characterized by a butanamide chain attached to an ortho-acetyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol. The acetyl group at the ortho position introduces steric and electronic effects that influence its chemical reactivity and biological interactions.
Synthetic routes for analogous compounds (e.g., N-(4-acetylphenyl)butanamide, CAS 324580-52-1) involve coupling butanoyl chloride with substituted anilines, indicating that this compound could be synthesized via similar methods using 2-acetylaniline as a precursor .
Properties
CAS No. |
138795-03-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-acetylphenyl)butanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15) |
InChI Key |
UWGPWWILADADDI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): This para-substituted isomer differs in the acetyl group’s position, leading to distinct electronic and steric profiles. Such positional changes can alter binding affinities in biological systems .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide :
Replacing the acetyl group with a nitro group introduces strong electron-withdrawing effects, which may increase reactivity in electrophilic substitution reactions. The nitro group also impacts solubility and bioavailability, making this compound more polar than N-(2-acetylphenyl)butanamide .
Tubulin-Inhibiting Butanamide Derivatives ()
Several compounds in share the butanamide backbone but vary in substituents on the amide nitrogen and aromatic ring. Key examples include:
| Compound ID | Substituents on Amide Nitrogen | Aromatic Ring Substituents | Notable Features |
|---|---|---|---|
| D.1.8 | Ethyl | 3-ethynyl-8-methyl-6-quinolyl | Enhanced tubulin binding via ethynyl group |
| D.1.10 | 2-Fluoroethyl | 3-ethynyl-8-methyl-6-quinolyl | Fluorine improves metabolic stability |
| D.1.12 | Propyl | 3-ethynyl-8-methyl-6-quinolyl | Increased lipophilicity |
Key Observations :
- Fluorinated groups (e.g., 2-fluoroethyl in D.1.10) may reduce oxidative metabolism, extending half-life .
- Aromatic Ring Modifications: Ethynyl and methyl groups on the quinoline ring (e.g., D.1.8) likely contribute to π-π stacking interactions with tubulin, a critical mechanism for inhibition .
Acetamide vs. Butanamide Backbones
- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]acetamide (D.1.9): Replacing butanamide with acetamide shortens the carbon chain, reducing conformational flexibility. This may limit binding to deep hydrophobic pockets in target proteins compared to butanamide derivatives .
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